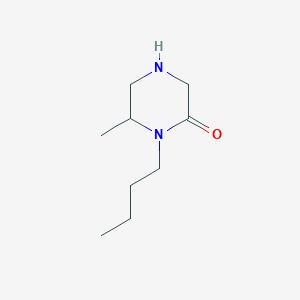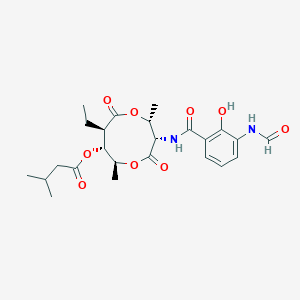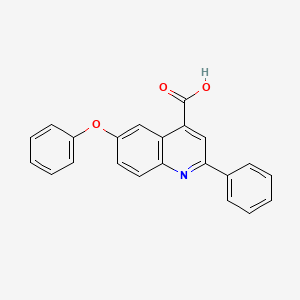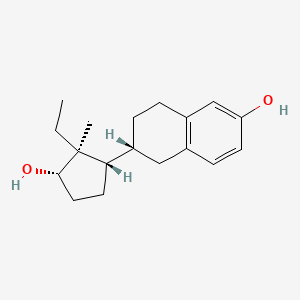
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and decyl groups attached to a thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Organoboron compound, halide (5-bromothiophene), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-(5-substituted-thiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
科学的研究の応用
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic applications.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the electronic properties of the target molecules, leading to changes in their activity. In organic electronics, the compound facilitates charge transport and improves the efficiency of devices .
類似化合物との比較
Similar Compounds
- 5-(4-Bromophenyl)-3-decyl-2-thiophen-2-ylthiophene
- 5-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is unique due to its specific substitution pattern and the presence of a decyl group. This structure imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .
特性
分子式 |
C22H27BrS3 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
5-(5-bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-13-14-21(23)25-18)26-22(17)19-12-10-15-24-19/h10,12-16H,2-9,11H2,1H3 |
InChIキー |
PUFUFZGJYNKOQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


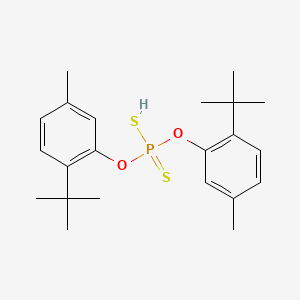
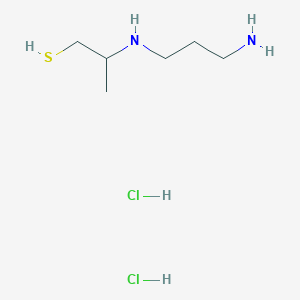
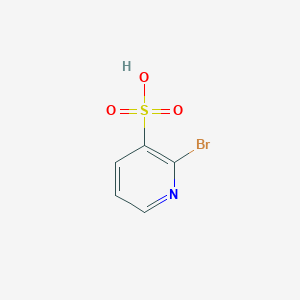
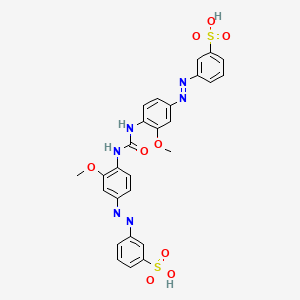
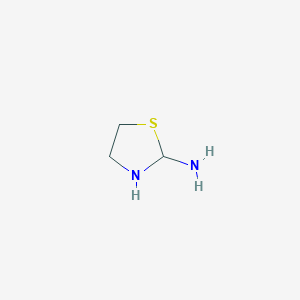

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
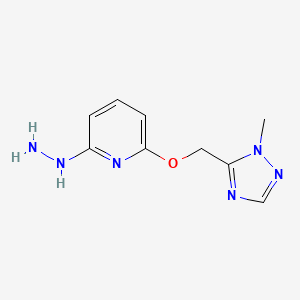
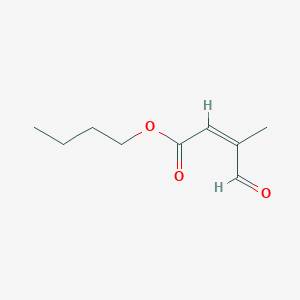
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
